3-(Azepan-1-yl)propanamide
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Overview
Description
3-(Azepan-1-yl)propanamide is an organic compound with the molecular formula C9H18N2O. It belongs to the class of aliphatic heterocycles and is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)propanamide typically involves the reaction of azepane with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the azepane nitrogen to the carbonyl carbon of acryloyl chloride, followed by elimination of hydrogen chloride to form the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
3-(Azepan-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Piperidin-1-yl)propanamide: Similar structure with a six-membered piperidine ring instead of the seven-membered azepane ring.
3-(Morpholin-4-yl)propanamide: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness: 3-(Azepan-1-yl)propanamide is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(azepan-1-yl)propanamide |
InChI |
InChI=1S/C9H18N2O/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12) |
InChI Key |
GSZGLRFFUUAZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)N |
Origin of Product |
United States |
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